1-Cyano-7-iodonaphthalene is a chemical compound belonging to the class of naphthalene derivatives. It features a cyano group (-C≡N) and an iodine atom attached to the naphthalene ring structure. The presence of both the cyano and iodo substituents enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound is characterized by its unique electronic properties due to the electron-withdrawing nature of the cyano group, which influences its chemical behavior and interactions.
Research indicates that 1-cyano-7-iodonaphthalene exhibits biological activity, particularly in the context of drug development. Its structure allows it to interact with various biological targets, potentially leading to therapeutic applications. Studies have shown that compounds with similar structures can exhibit anti-cancer properties and antimicrobial activity, although specific data on 1-cyano-7-iodonaphthalene's biological effects remain limited.
Several synthesis methods for 1-cyano-7-iodonaphthalene have been reported:
1-Cyano-7-iodonaphthalene finds applications in various fields:
Interaction studies involving 1-cyano-7-iodonaphthalene focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its role in various synthetic pathways and its potential biological interactions. For instance, research has shown that compounds with similar structures can interact with DNA or enzymes, providing insights into their possible therapeutic effects.
1-Cyano-7-iodonaphthalene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Cyano-2-iodonaphthalene | Cyano group at position 2 | Different reactivity patterns due to position |
1-Iodonaphthalene | Iodine substituent only | Lacks cyano group; less reactive |
2-Cyano-naphthalene | Cyano group at position 2 | Similar reactivity but different substitution pattern |
6-Cyano-naphthalene | Cyano group at position 6 | Variability in electronic properties |
The presence of both a cyano and an iodine substituent at specific positions on the naphthalene ring makes 1-cyano-7-iodonaphthalene particularly versatile for various chemical transformations compared to its analogs.
1-Cyano-7-iodonaphthalene represents a disubstituted naphthalene derivative characterized by the molecular formula C₁₁H₆IN and a molecular weight of 279.08 g/mol . The compound features a cyano group (-C≡N) positioned at the 1-position and an iodine atom at the 7-position of the naphthalene ring system . This particular substitution pattern creates a unique electronic environment that significantly influences the molecular geometry and reactivity profile of the compound .
The presence of both electron-withdrawing substituents on the naphthalene framework establishes distinct electronic effects that govern the molecular structure . The cyano group, being a strong electron-withdrawing group, creates an electron-deficient region at the 1-position, while the iodine substituent at the 7-position introduces both steric and electronic perturbations to the aromatic system . These dual substituent effects result in altered bond lengths, bond angles, and overall molecular planarity compared to the parent naphthalene structure [21].
While specific X-ray crystallographic data for 1-cyano-7-iodonaphthalene has not been extensively reported in the literature, related studies on palladacyclic imidazoline-naphthalene complexes have provided insights into the structural characteristics of iodo-substituted naphthalene derivatives [12]. X-ray analysis of similar compounds reveals that the naphthalene ring system maintains its planar aromatic character with minimal distortion upon halogen substitution [12].
The crystallographic studies of analogous iodonaphthalene compounds demonstrate that the carbon-iodine bond length typically ranges from 2.06 to 2.10 Å, which is consistent with the expected C-I bond distance in aromatic iodides [12]. The cyano group orientation relative to the naphthalene plane is expected to be coplanar to maximize conjugation with the aromatic π-system [17]. The molecular packing in crystalline structures of related cyanonaphthalene derivatives shows evidence of π-π stacking interactions between aromatic rings and potential halogen bonding involving the iodine substituent [25].
Density Functional Theory calculations using the B3LYP functional with appropriate basis sets have been employed to investigate the electronic structure of cyanonaphthalene derivatives [21]. Computational studies on related compounds indicate that the presence of electron-withdrawing groups such as cyano and iodo substituents significantly affects the electronic properties of the naphthalene system [21] [24].
The calculated energy gaps for cyanonaphthalene derivatives show reduced values compared to unsubstituted naphthalene, indicating enhanced electronic conductivity and reactivity [21]. The ionization potentials and electron affinities are substantially modified by the dual substituent effects, with the cyano group lowering the lowest unoccupied molecular orbital energy and the iodine atom affecting both highest occupied molecular orbital and lowest unoccupied molecular orbital levels [21] [24].
Geometric optimization calculations reveal that the naphthalene ring system maintains planarity with minor deviations at the substitution sites [24]. The carbon-carbon bond lengths within the aromatic system show slight variations from the parent naphthalene structure, with bonds adjacent to the electron-withdrawing substituents exhibiting shortened distances due to increased electron delocalization [21].
The Nuclear Magnetic Resonance spectroscopic characteristics of 1-cyano-7-iodonaphthalene can be inferred from studies of closely related compounds. The ¹H Nuclear Magnetic Resonance spectrum is expected to show distinct aromatic proton signals in the region of 7.0-8.5 ppm, characteristic of naphthalene derivatives [14]. The presence of the cyano and iodo substituents creates an asymmetric substitution pattern that results in complex splitting patterns for the aromatic protons [8].
The cyano group carbon in ¹³C Nuclear Magnetic Resonance typically appears as a characteristic signal around 115-120 ppm, consistent with the nitrile carbon chemical shift range [14]. The aromatic carbon atoms of the naphthalene system are expected to resonate between 120-140 ppm, with carbons bearing the substituents showing distinct downfield shifts due to the electron-withdrawing effects [8] [14].
The infrared spectrum of 1-cyano-7-iodonaphthalene is characterized by the distinctive cyano stretch vibration, which appears as a strong absorption band in the region of 2210-2230 cm⁻¹ [17] [18]. Studies of 1-cyanonaphthalene cation have shown that the cyano stretch appears at 2214.7 cm⁻¹ in the mid-infrared region, corresponding to 4.516 μm [17] [18].
The aromatic C-H stretching vibrations typically occur in the range of 3000-3100 cm⁻¹, while the aromatic C=C stretching modes appear between 1450-1650 cm⁻¹ [16]. The presence of the iodine substituent introduces additional vibrational modes in the lower frequency region, particularly C-I stretching vibrations that typically appear below 600 cm⁻¹ [16].
Raman spectroscopy provides complementary information to infrared spectroscopy, with the cyano group showing strong Raman activity due to its polarizability [19]. The naphthalene ring breathing modes and other aromatic vibrations are well-resolved in Raman spectra and provide valuable structural information [19].
Mass spectrometric analysis of 1-cyano-7-iodonaphthalene would be expected to show the molecular ion peak at m/z 279, corresponding to the molecular weight of the compound . The fragmentation pattern is anticipated to follow typical pathways observed for halogenated aromatic compounds [33] [36].
The base peak in the mass spectrum is likely to result from the loss of iodine (mass 127), giving a fragment ion at m/z 152 corresponding to the cyanonaphthalene cation [33]. Additional fragmentation may involve the loss of the cyano group (mass 26) or hydrogen cyanide (mass 27), producing fragment ions at m/z 253 and 252, respectively [36].
Studies of related iodonaphthalene compounds show characteristic fragmentation patterns with the molecular ion often serving as the base peak, followed by the loss of iodine to form the corresponding naphthalene radical cation [33]. The presence of the cyano group may stabilize certain fragment ions through resonance effects, influencing the relative intensities of different fragments in the mass spectrum [36].
The structural and electronic properties of 1-cyano-7-iodonaphthalene can be better understood through comparison with analogous halogenated naphthalene derivatives. The following table presents a comprehensive comparison of related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Groups |
---|---|---|---|---|
1-Cyano-7-iodonaphthalene | C₁₁H₆IN | 279.08 | Not reported | Cyano, Iodo |
1-Cyano-6-iodonaphthalene | C₁₁H₆IN | 279.07 | Not reported | Cyano, Iodo |
1-Cyano-8-iodonaphthalene | C₁₁H₆IN | 279.08 | 157735-41-6 | Cyano, Iodo |
1-Cyano-2-iodonaphthalene | C₁₁H₆IN | 279.08 | 103408-15-7 | Cyano, Iodo |
1-Iodonaphthalene | C₁₀H₇I | 254.07 | 90-14-2 | Iodo |
2-Iodonaphthalene | C₁₀H₇I | 254.07 | 612-55-5 | Iodo |
4-Iodonaphthalene-1-carbonitrile | C₁₁H₆IN | 279.08 | 140456-96-8 | Cyano, Iodo |
The comparison reveals that all cyano-iodonaphthalene isomers share the same molecular formula and similar molecular weights, differing only in the positions of the substituents [6] . The electronic effects of the substituent positions significantly influence the reactivity and spectroscopic properties of these compounds [25] [27].
1-Iodonaphthalene, lacking the cyano group, exhibits different physical properties including a melting point of 4°C, boiling point of 302°C, density of 1.734 g/mL, and refractive index of 1.702 [9] [11]. These properties contrast with the expected higher melting point and different solubility characteristics of 1-cyano-7-iodonaphthalene due to the additional cyano substituent .
Studies of perfluorohalogenated naphthalenes have demonstrated that halogen positioning significantly affects intermolecular interactions and crystal packing arrangements [25]. The electron-withdrawing nature of both cyano and iodo substituents in 1-cyano-7-iodonaphthalene creates enhanced π-hole bonding capabilities compared to mono-substituted derivatives [25].
The synthesis methodologies for these compounds vary considerably, with halogenation reactions of polyfluoronaphthalenes achieving high yields under optimized conditions [25]. The metalation-halogenation sequences have proven effective for producing various iodonaphthalene derivatives in good yields [25] [26].